molecular formula C10H6F3NO2S B2512780 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid CAS No. 1648807-88-8

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B2512780
CAS No.: 1648807-88-8
M. Wt: 261.22
InChI Key: HSRDUZIXWSRPGX-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Another method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine. This reaction is carried out under similar conditions and results in the formation of methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can disrupt pathways involved in cell proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzo[b]thiophene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid: Lacks the amino group, affecting its reactivity and applications.

    2-Amino-4-(trifluoromethyl)benzo[b]thiophene: The position of the amino group is different, leading to variations in its chemical behavior and biological activity.

Uniqueness

The presence of both the amino and trifluoromethyl groups in 3-Amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid makes it unique compared to similar compounds. These functional groups contribute to its enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-amino-4-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c11-10(12,13)4-2-1-3-5-6(4)7(14)8(17-5)9(15)16/h1-3H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRDUZIXWSRPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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